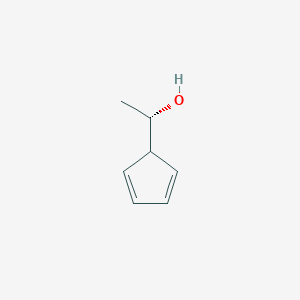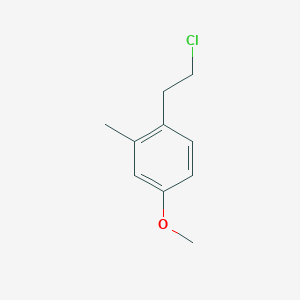
1-(2-Chloroethyl)-4-methoxy-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-4-methoxy-2-methylbenzene is an organic compound with the molecular formula C10H13ClO. This compound is characterized by the presence of a chloroethyl group attached to a benzene ring substituted with a methoxy and a methyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-4-methoxy-2-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-methoxy-2-methylbenzene with 2-chloroethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments helps in achieving high purity and minimizing by-products.
化学反応の分析
Types of Reactions: 1-(2-Chloroethyl)-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Formation of 1-(2-azidoethyl)-4-methoxy-2-methylbenzene or 1-(2-thiocyanatoethyl)-4-methoxy-2-methylbenzene.
Oxidation: Formation of 4-methoxy-2-methylbenzaldehyde or 4-methoxy-2-methylbenzoic acid.
Reduction: Formation of 1-(2-hydroxyethyl)-4-methoxy-2-methylbenzene.
科学的研究の応用
1-(2-Chloroethyl)-4-methoxy-2-methylbenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-4-methoxy-2-methylbenzene involves its interaction with nucleophiles, leading to substitution reactions. The chloroethyl group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. This compound can also undergo oxidation and reduction reactions, altering its chemical structure and properties.
類似化合物との比較
- 1-(2-Chloroethyl)azepane hydrochloride
- 1-Chloro-2-(2-chloroethylsulfanyl)ethane (Mustard Gas)
- 1-(2-Chloroethyl)pyrrolidine hydrochloride
Comparison: 1-(2-Chloroethyl)-4-methoxy-2-methylbenzene is unique due to the presence of both a methoxy and a methyl group on the benzene ring, which influences its reactivity and applications. Compared to mustard gas, which is a potent vesicant and cytotoxic agent, this compound is less toxic and primarily used in research and industrial applications.
特性
CAS番号 |
873377-50-5 |
|---|---|
分子式 |
C10H13ClO |
分子量 |
184.66 g/mol |
IUPAC名 |
1-(2-chloroethyl)-4-methoxy-2-methylbenzene |
InChI |
InChI=1S/C10H13ClO/c1-8-7-10(12-2)4-3-9(8)5-6-11/h3-4,7H,5-6H2,1-2H3 |
InChIキー |
DHVLRKHIUIQFNX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OC)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


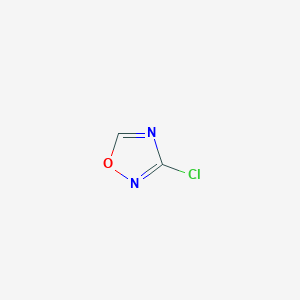
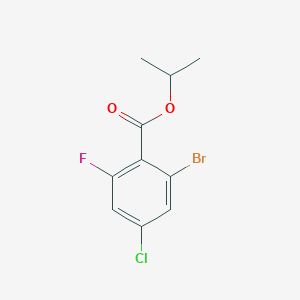
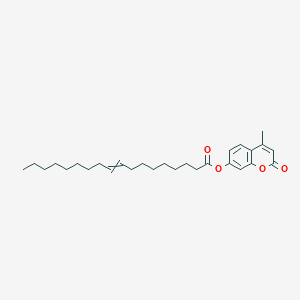
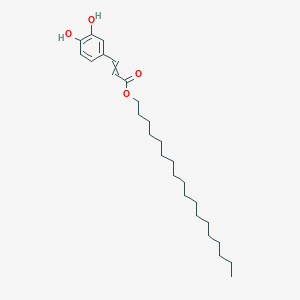
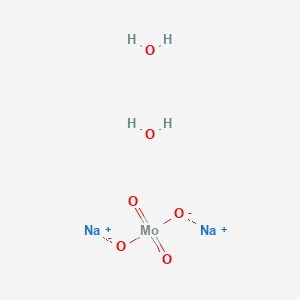
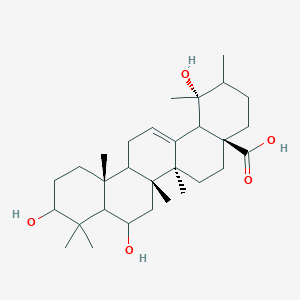
![(5S)-5-[(8R,10R,14R)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-methyloxolan-2-one](/img/structure/B15146168.png)
![2-[(2E)-3-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]prop-2-enamido]benzoic acid](/img/structure/B15146169.png)
![4-{[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-2-(hydroxymethyl)-6-{4-[(1E)-3-hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenoxy}oxane-3,5-diol](/img/structure/B15146174.png)
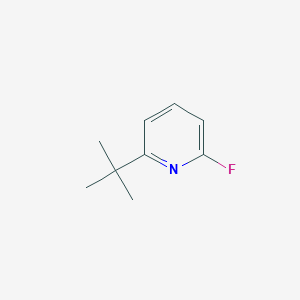
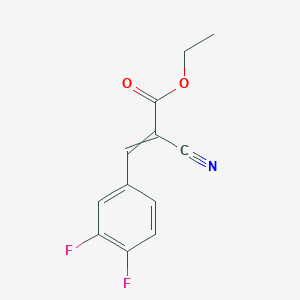
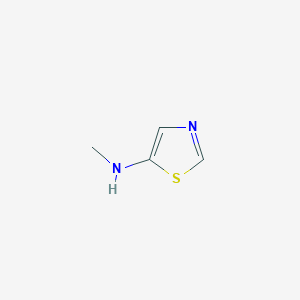
![2-Hydroxy-2-[[4-(1-hydroxyocta-2,4-dienylidene)-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid](/img/structure/B15146202.png)
